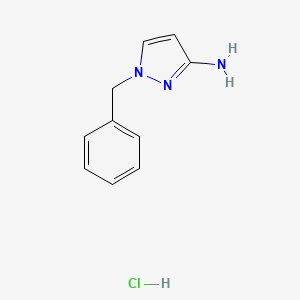

1-benzyl-1H-pyrazol-3-amine hydrochloride

Description

1-Benzyl-1H-pyrazol-3-amine hydrochloride (CAS: 21377-09-3) is a pyrazole derivative characterized by a benzyl group attached to the nitrogen atom of the pyrazole ring and an amine group at the 3-position. Its molecular formula is C₁₀H₁₁N₃·HCl, with a molecular weight of 210.68 g/mol (free base: 174.22 g/mol). The compound’s structural features include a planar pyrazole ring and a benzyl substituent, which influence its physicochemical properties and reactivity .

Key structural identifiers include:

Properties

IUPAC Name |

1-benzylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMZIFXCKOHKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with hydrazine hydrate in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and industrial applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 1-benzyl-1H-pyrazol-3-amine hydrochloride, as anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies indicate that certain pyrazole derivatives can induce cell cycle arrest in the G0/G1 phase and exhibit IC50 values in the nanomolar range against specific cancer types like A549 and HL60 .

BRAF Inhibition

The compound has also been explored as a BRAF inhibitor, particularly in the context of melanoma treatment. BRAF mutations are common in melanoma, and targeting this pathway can significantly impact tumor growth. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit mutant BRAF activity, showing promising results with low nanomolar IC50 values .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound has demonstrated anti-inflammatory effects. Research indicates that pyrazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neurological Applications

Some studies suggest that pyrazole derivatives may possess neuroprotective properties. The modulation of adenosine receptors by pyrazole compounds like this compound has been investigated for their potential to treat neurological disorders. The binding affinity of these compounds to various adenosine receptor subtypes could lead to novel treatments for conditions such as Parkinson's disease and Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole ring, enhancing its biological activity. Recent advancements in synthetic methodologies have improved yield and efficiency, making it easier to produce this compound for research purposes .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Abadi et al., 2022 | Anticancer | Inhibited CDK2 with IC50 = 25 nM in A549 cells |

| Inceler et al., 2022 | Anticancer | Compound showed GI50 values of 25.2 µM against Raji cells |

| Zheng et al., 2022 | Kinase Inhibition | Developed benzimidazole-linked pyrazole derivatives with significant activity against multiple cancer cell lines |

| Dong et al., 2022 | BRAF Inhibition | Compound displayed IC50 = 0.19 µM against BRAF V600E |

Mechanism of Action

The mechanism by which 1-benzyl-1H-pyrazol-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with modifications to the benzyl group or pyrazole ring exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights

3-Methoxybenzyl substitution (C₁₁H₁₄ClN₃O) improves solubility compared to the parent compound, making it more suitable for aqueous formulations .

Functional Group Modifications :

- Replacement of the amine group with a methyl group (e.g., 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine) reduces hydrogen-bonding capacity but increases lipophilicity, enhancing membrane permeability .

- Sulfonamide derivatives (e.g., 1-benzyl-1H-pyrazole-3-sulfonamide) derived from the parent compound exhibit enhanced biological activity, particularly in NLRP3 inflammasome inhibition .

Collision Cross-Section (CCS) Variability :

- The parent compound’s CCS (136.6 Ų for [M+H]⁺) is smaller than derivatives like 1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride, which likely has a higher CCS due to the bulkier methoxybenzyl group .

Biological Activity :

- This compound serves as a scaffold for anti-inflammatory agents, while 1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine shows promise in kinase inhibition due to its halogenated aromatic system .

Biological Activity

1-Benzyl-1H-pyrazol-3-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural diversity of pyrazole derivatives allows for the modification of their pharmacological profiles, making them valuable in drug discovery and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines.

The compound has shown significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties. For instance, studies have reported that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | Significant | |

| Pseudomonas aeruginosa | Variable |

The presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. Studies show that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism : Pyrazoles may act by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.

- Example Compound : A derivative exhibited comparable anti-inflammatory effects to indomethacin in preclinical models .

Case Studies

- Anticancer Evaluation : A study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications to the benzyl group significantly influenced the anticancer activity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of several pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives showed promising results, particularly against Acinetobacter baumannii, a challenging pathogen in clinical settings .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in tumor progression or inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Pyrazole compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.